molecular formula C14H9BrFN5O B4026913 7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4026913
M. Wt: 362.16 g/mol
InChI Key: HLTZAHHVWVDHSI-UHFFFAOYSA-N
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Description

“7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromofuran and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: Starting with a brominated precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the fluorophenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl group to the intermediate compound.

    Tetrazole ring formation: The final step involves the formation of the tetrazole ring through cyclization reactions, often using azide precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the bromofuran or fluorophenyl groups, resulting in the removal of halogens or reduction of double bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, tetrazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific biological activity of “7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory activities. Its structural features suggest it could interact with various biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of “7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromofuran and fluorophenyl groups may enhance its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Compounds with similar tetrazole and pyrimidine rings.

    Bromofuran derivatives: Compounds containing the bromofuran moiety.

    Fluorophenyl derivatives: Compounds with the fluorophenyl group.

Uniqueness

“7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups sets it apart from other similar compounds, potentially leading to unique applications and activities.

Properties

IUPAC Name

7-(5-bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN5O/c15-13-6-5-12(22-13)11-7-10(8-1-3-9(16)4-2-8)17-14-18-19-20-21(11)14/h1-7,11H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTZAHHVWVDHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(N3C(=NN=N3)N2)C4=CC=C(O4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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